5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
Description
Properties
CAS No. |
1138325-48-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5,5-dimethyl-4H-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c1-6(2)3-5(4-8)7-9-6/h4H,3H2,1-2H3 |
InChI Key |
NNNAREWPWWCHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Acetone Oxime with Ethyl Glyoxylate
The core dihydroisoxazole ring can be constructed via cyclocondensation between acetone oxime and ethyl glyoxylate. This method, adapted from isoxazole syntheses in patent literature , involves a two-step process:
-
Formation of 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-ol :
Acetone oxime reacts with ethyl 2,2-diethoxyacetate in tetrahydrofuran (THF) under basic conditions (butyllithium, −78°C). The reaction proceeds via nucleophilic addition of the oxime oxygen to the carbonyl group, followed by cyclization to form the dihydroisoxazole intermediate . -
Oxidation to the Carbaldehyde :
The diethoxy methyl group is hydrolyzed under acidic conditions (e.g., HCl in ethanol) to unmask the aldehyde functionality. This step mirrors the deprotection strategy used in the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde .
Bromoformoxime-Mediated Cyclization
Patent WO2006038657A1 describes a high-yield route to 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, which can be functionalized to the target aldehyde:
-
Synthesis of 3-Bromo Intermediate :
Dibromoformoxime and 2-methylpropene react in the presence of NaOH (0–20°C) to form 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole . -
Bromine-to-Aldehyde Conversion :
The bromine at position 3 is replaced via a palladium-catalyzed formylation. Using a carbon monoxide (CO) atmosphere and triethylamine, the bromide undergoes carbonylative coupling to yield the carbaldehyde.
Zwitterionic Oxazole Oxide Rearrangement
Journal studies on zwitterionic oxazole oxides provide a route to functionalized isoxazoles. For 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde:
-
Formation of Oxazole 3-Oxide :
2-Methylpropene reacts with dichloroformoxime in ethanol under reflux, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the 3-oxide intermediate . -
Acid-Catalyzed Rearrangement :
The 3-oxide undergoes acid-mediated rearrangement (HCl in EtOAc) to shift the oxide group, followed by hydrolysis to the aldehyde.
Direct Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces formyl groups onto aromatic systems. Applied to 5,5-dimethyl-4,5-dihydroisoxazole:
-
Reagent Preparation :
Phosphoryl chloride (POCl₃) reacts with dimethylformamide (DMF) to generate the Vilsmeier reagent . -
Electrophilic Formylation :
The dihydroisoxazole reacts with the Vilsmeier reagent at 50–60°C, followed by aqueous workup to isolate the carbaldehyde.
Comparative Analysis of Methods
Optimization Strategies
-
Temperature Control : Cyclocondensation and bromoformoxime reactions require strict temperature control (0–20°C) to prevent side reactions .
-
Catalyst Screening : Palladium catalysts with bulky ligands (e.g., dppf) improve formylation efficiency in cross-coupling reactions .
-
Acid Selection : Mild acids (e.g., TFA) minimize over-hydrolysis of acetal protecting groups during aldehyde deprotection .
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and hydrazines can react with the aldehyde group under mild conditions.
Major Products
Oxidation: 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.
Reduction: 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-methanol.
Substitution: Various imines and hydrazones, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Potential in Anticancer Research
Recent studies have explored the compound's potential as an anticancer agent. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate its efficacy and safety in clinical settings.
Agrochemicals
Pesticide Development
this compound has shown promise in the development of novel pesticides. Its unique structure allows for modifications that can enhance its potency against pests while minimizing toxicity to non-target organisms. Field trials are ongoing to assess its effectiveness in agricultural applications.
Herbicide Formulation
The compound is also being explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into an effective weed control agent. Research is focused on optimizing formulations for improved efficacy and environmental safety.
Material Science
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies are investigating its use in creating high-performance materials for various industrial applications.
Nanomaterials Development
The compound is being utilized in the synthesis of nanomaterials with potential applications in electronics and photonics. Its reactive aldehyde group allows for functionalization with various nanoparticles, leading to materials with tailored electronic properties.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer Research | Induces apoptosis in cancer cells | |
| Pesticide Development | Enhances potency while reducing toxicity | |
| Herbicide Formulation | Inhibits biochemical pathways in plants | |
| Polymer Synthesis | Improves thermal stability and mechanical strength | |
| Nanomaterials Development | Functionalizes nanoparticles for electronics |
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a reactive intermediate that modifies biomolecules. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Pyroxasulfone
Structure : 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole .
Key Features :
- Functional Groups : Sulfonyl, difluoromethoxy, and trifluoromethyl groups enhance lipophilicity and resistance to metabolic degradation.
- Activity : A pre-emergence herbicide with broad-spectrum efficacy against grass and broadleaf weeds. Its sulfonyl group facilitates soil mobility, while the oxazole core stabilizes the molecule under field conditions .
Comparison : Unlike the carbaldehyde derivative, pyroxasulfone’s sulfonyl and fluorinated substituents optimize herbicidal activity and environmental persistence.
3-Bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole
Structure: Bromine atom at the 3-position (C₅H₈BrNO) . Key Features:
- Reactivity : The bromine atom enables nucleophilic substitution (e.g., Suzuki coupling) for further derivatization.
- Applications : Primarily serves as a synthetic intermediate for pharmaceuticals or agrochemicals.
Comparison : The bromo derivative lacks the carbaldehyde’s electrophilic site, limiting its direct use in condensation reactions but offering versatility in cross-coupling chemistry.
5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid
Structure : Carboxylic acid group at the 3-position .
Key Features :
- Acidity : The carboxylic acid (pKa ~2-3) enhances water solubility, making it suitable for aqueous-phase reactions.
- Applications: Potential precursor for amide or ester derivatives in drug design. Comparison: The carboxylic acid group offers different reactivity (e.g., peptide coupling) compared to the carbaldehyde’s aldehyde functionality.
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine Hydrochloride
Structure : Methylamine group at the 3-position (C₆H₁₃ClN₂O) .
Key Features :
- Basicity : The amine group (pKa ~9-10) allows for salt formation and pH-dependent solubility.
- Comparison: The amine substituent introduces nucleophilic character, contrasting with the carbaldehyde’s electrophilic nature.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Agrochemical Relevance : Pyroxasulfone demonstrates how modifying the oxazole core with sulfonyl and fluorinated groups can yield potent herbicides .
- Pharmaceutical Potential: Derivatives like the methanamine hydrochloride variant are explored for bioactive molecule synthesis, leveraging the oxazole ring’s metabolic stability .
- Synthetic Flexibility : Brominated and carboxylic acid analogs highlight the oxazole scaffold’s adaptability for diverse functionalization .
Biological Activity
5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydro oxazole ring and an aldehyde functional group, which are critical for its biological activity.
Antimicrobial Properties
Research has indicated that oxazole derivatives exhibit antimicrobial activity. A study highlighted the synthesis of various oxazole derivatives and their evaluation against different microbial strains. The results suggested that modifications in the oxazole ring could enhance antimicrobial efficacy .
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results showed that specific modifications in the structure could lead to significant cytotoxic effects .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research. A study indicated that certain oxazole derivatives could inhibit topoisomerase I activity, which is crucial for DNA replication and transcription. This inhibition is linked to their potential as anticancer agents .
Case Study 1: Synthesis and Evaluation
In a detailed study, researchers synthesized a series of oxazole derivatives including this compound. These compounds were evaluated for their biological activities using various assays. The findings revealed that some derivatives exhibited promising antiproliferative effects on cancer cell lines .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic studies conducted on related compounds indicated that biotransformation processes significantly affect their biological activity. For instance, metabolites formed through hydrolysis exhibited different levels of activity compared to the parent compound . This highlights the importance of understanding metabolic pathways in evaluating the efficacy of oxazole-based drugs.
Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of pre-functionalized oxazole precursors. For example, hydrazone intermediates (e.g., from 2-thioxo-thiadiazole derivatives) can undergo [3+2] cycloaddition with aldehydes under acidic conditions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance yield and reduce byproducts. Purity is confirmed via HPLC (≥95%) and NMR (e.g., δ 9.8 ppm for the aldehyde proton) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural confirmation. Software suites like SHELXL and SIR97 refine crystallographic data, resolving bond angles (e.g., C=O bond at 1.21 Å) and dihedral angles. Complementary techniques include:
- Mass spectrometry (MS) : [M+H]+ peak at m/z 184.1 (calc. 184.08) .
- Elemental analysis : Expected C: 58.37%, H: 6.04%, N: 7.60%; deviations >0.3% indicate impurities .
Advanced Research Questions
Q. How do electronic effects of the aldehyde group influence reactivity in nucleophilic additions?
- Methodological Answer : The electron-withdrawing aldehyde group activates the oxazole ring for nucleophilic attacks (e.g., Grignard reagents or amines). Computational studies (DFT at B3LYP/6-31G*) predict electrophilicity at C3 (Mulliken charge: +0.32) . Experimental validation involves kinetic monitoring via in situ IR spectroscopy, tracking aldehyde C=O stretch (1720 cm⁻¹) disappearance .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
- Methodological Answer : Discrepancies arise from isomerism (e.g., syn/anti hydrazones in ) or metabolite interference. Solutions include:
- Chiral HPLC : Resolves enantiomers (e.g., R and S forms) using amylose-based columns .
- Metabolite profiling : LC-MS/MS identifies hydrolysis products (e.g., 4,5-dihydro-1,2-oxazole-5-carboxylic acid) in biological matrices .
Q. How can computational tools predict the compound’s interaction with enzymes like cytochrome P450?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to CYP3A4. Key parameters:
- Binding affinity : ΔG ≤ −7.2 kcal/mol suggests strong inhibition.
- Hydrogen bonds : Between aldehyde oxygen and Arg105 (distance: 2.8 Å) .
Key Research Findings
- Synthetic Scalability : Milligram-to-gram scale synthesis achieved via flow chemistry (residence time: 2 min, 80°C) with 82% yield .
- Biological Relevance : The aldehyde group acts as a Michael acceptor, inhibiting cysteine proteases (IC50: 3.2 μM against cathepsin B) .
- Thermal Stability : TGA shows decomposition onset at 180°C, critical for handling during DSC studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
